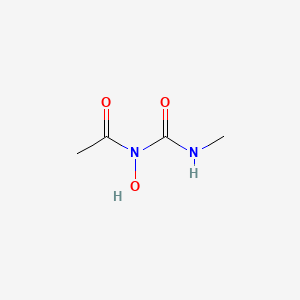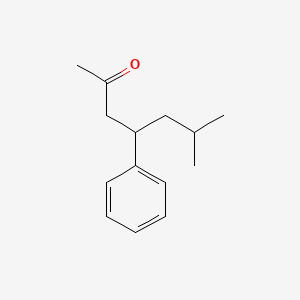
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL is a complex organic compound characterized by its unique structure, which includes multiple ether and thioether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Etherification: Formation of ether linkages through the reaction of alcohols with alkyl halides in the presence of a base.
Thioether Formation: Introduction of sulfur atoms via nucleophilic substitution reactions using thiols and alkyl halides.
Methylation: Addition of methyl groups through reactions with methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to scale up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether or thioether groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, alkoxides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Compounds: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ether and thioether chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL involves its interaction with molecular targets through its ether and thioether groups. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors. The compound’s unique structure allows it to form stable complexes with metal ions, which can further influence its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
- 2,6,10,15,19-Pentamethylicosane
- 5,8,11,14,17-Eicosapentaenoic acid, methyl ester
Uniqueness
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL is unique due to its multiple ether and thioether linkages, which confer distinct chemical properties and reactivity. Unlike similar compounds, it can form stable complexes with metal ions and undergo a wide range of chemical reactions, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
111290-11-0 |
|---|---|
Molekularformel |
C22H46O6S |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
1-[1-[1-[1-[1-(1-butylsulfanylpropan-2-yloxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C22H46O6S/c1-8-9-10-29-16-22(7)28-15-21(6)27-14-20(5)26-13-19(4)25-12-18(3)24-11-17(2)23/h17-23H,8-16H2,1-7H3 |
InChI-Schlüssel |
IUHYBYVJRCZCOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCC(C)OCC(C)OCC(C)OCC(C)OCC(C)OCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


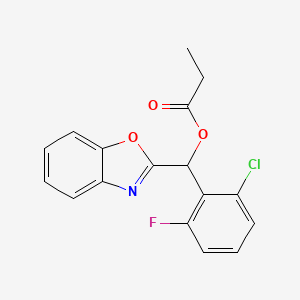
![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)

dimethylsilane](/img/structure/B14316059.png)
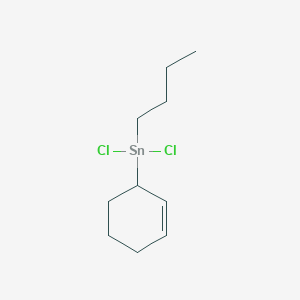
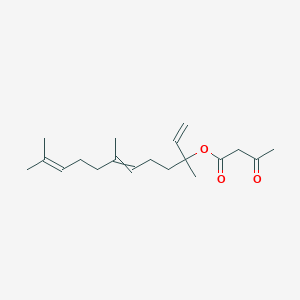
![4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate](/img/structure/B14316078.png)
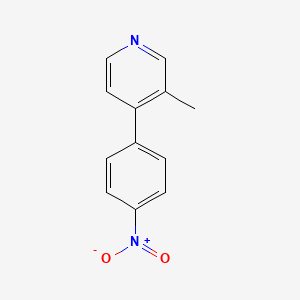
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)
